molecular formula C8H10N2O2S B8427518 N-(4-formyl-thiazol-2-yl)-isobutyramide

N-(4-formyl-thiazol-2-yl)-isobutyramide

Cat. No.: B8427518
M. Wt: 198.24 g/mol
InChI Key: LYMVEIMCUCPSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-formyl-thiazol-2-yl)-isobutyramide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C8H10N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h3-5H,1-2H3,(H,9,10,12)

InChI Key

LYMVEIMCUCPSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11C (0.5 g, 2.5 mmol) was dissolved in THF (10 mL). To the solution at room temperature was added activated MnO2 (1.74 g, 20 mmol). The reaction mixture was refluxed overnight, then filtered. The filtrate was concentrated and dried to give a crude product 11D (0.25 g, 50% yield).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.74 g
Type
catalyst
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

A mixture of N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropanamide (520 mg), manganese (IV) oxide (2.26 g), methanol (0.5 ml) and chloroform (5 ml) was stirred at ambient temperature for 18 hours. The reaction mixture was filtered through a celite pad, and the filtrate was concentrated in vacuo. The crystalline residue was collected and washed with diisopropyl ether to give N-(4-formyl-1,3-thiazol-2-yl)-2-methylpropanamide (365 mg).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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